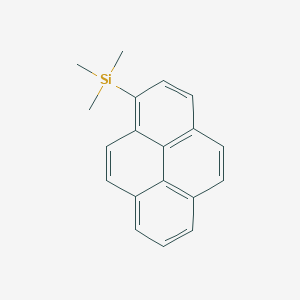
Trimethyl(pyren-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(pyren-1-YL)silane is an organosilicon compound with the chemical formula C19H18Si It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group attached to the pyrene moiety
Preparation Methods
The synthesis of Trimethyl(pyren-1-YL)silane typically involves the Sonogashira coupling reaction, where 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
Trimethyl(pyren-1-YL)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of pyrene-1-ylmethanol.
Scientific Research Applications
Trimethyl(pyren-1-YL)silane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various pyrene derivatives, which are useful in studying the electronic properties of polycyclic aromatic hydrocarbons.
Biological Studies: Pyrene derivatives, including this compound, are used as fluorescent probes in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of Trimethyl(pyren-1-YL)silane involves its ability to participate in radical reactions. The trimethylsilyl group can stabilize radical intermediates, making it a useful reagent in radical-based organic synthesis. The compound can also undergo photochemical reactions, where the pyrene moiety absorbs light and undergoes electronic transitions, leading to various photophysical processes .
Comparison with Similar Compounds
Trimethyl(pyren-1-YL)silane can be compared with other similar compounds such as:
Trimethylsilane: Unlike this compound, Trimethylsilane (CH3)3SiH is a simpler molecule used primarily as a reducing agent and in the semiconductor industry.
Triethylsilane: This compound is similar to Trimethylsilane but has ethyl groups instead of methyl groups.
Properties
CAS No. |
18662-97-0 |
|---|---|
Molecular Formula |
C19H18Si |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
trimethyl(pyren-1-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 |
InChI Key |
DMIGELKVNORUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


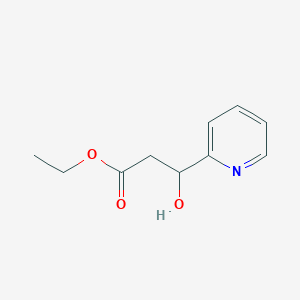
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)
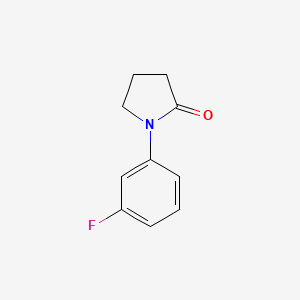
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
![[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13691228.png)
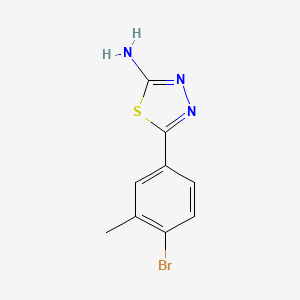
![2-Amino-2-[4-(tert-butyl)phenyl]acetamide](/img/structure/B13691231.png)
![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)
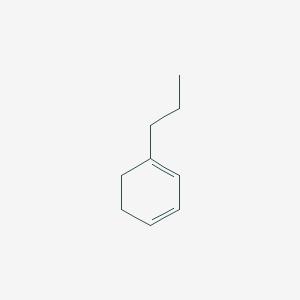


![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)
